2-Ethylbenzofuran
CAS No.: 3131-63-3
Cat. No.: VC21338852
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3131-63-3 |
---|---|
Molecular Formula | C10H10O |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 2-ethyl-1-benzofuran |
Standard InChI | InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 |
Standard InChI Key | KJHYAEZMOHLVCH-UHFFFAOYSA-N |
SMILES | CCC1=CC2=CC=CC=C2O1 |
Canonical SMILES | CCC1=CC2=CC=CC=C2O1 |
Appearance | Yellow Oil |
Chemical and Physical Properties
Basic Properties
2-Ethylbenzofuran is characterized by the following fundamental properties:
Property | Value |
---|---|
Chemical Name | 2-Ethylbenzofuran |
CAS Number | 3131-63-3 |
Molecular Formula | C₁₀H₁₀O |
Molecular Weight | 146.19 g/mol |
Synonyms | 2-Ethylcoumarone, 2-Ethyl-1-benzofuran, Benzofuran, 2-ethyl- |
These basic properties establish the chemical identity of 2-Ethylbenzofuran and provide essential information for researchers working with this compound .
Physical Characteristics
The physical properties of 2-Ethylbenzofuran are crucial for handling, storage, and application in research or industrial settings:
Physical Property | Value |
---|---|
Physical State | Liquid (Oil) |
Color | Yellow |
Boiling Point | 217-218°C (at 742 Torr) |
Density | 1.050±0.06 g/cm³ (Predicted) |
LogP | 3.955 (estimated) |
Solubility | Sparingly soluble in Chloroform and Ethyl Acetate |
Storage Temperature | 2-8°C |
These physical characteristics influence the compound's behavior in various experimental conditions and its potential applications in synthesis or biological studies .
Structural Features
The structural features of 2-Ethylbenzofuran are defined by its benzofuran core with an ethyl substituent at the 2-position. The benzofuran scaffold consists of a benzene ring fused to a furan ring, creating a bicyclic structure. The ethyl group (-CH₂CH₃) attached at the 2-position of the furan ring influences the compound's electronic distribution, reactivity, and biological interactions.
The planar nature of the benzofuran core allows for potential π-π stacking interactions with biological targets such as proteins or DNA, while the ethyl substituent can participate in hydrophobic interactions. These structural features contribute to the compound's potential biological activities, particularly in the context of drug discovery and development .
Benzofuran Scaffold and Its Significance
The benzofuran scaffold represents a versatile structural motif with significant applications in medicinal chemistry. It serves as the foundation for numerous bioactive compounds, including natural products and synthetic derivatives. The importance of the benzofuran motif is evidenced by its presence in various therapeutic agents and its demonstrated potential in addressing multiple biological targets .
Benzofuran derivatives have shown remarkable biological activities, including anticancer, antibacterial, and antifungal properties. The structural versatility of benzofuran allows for modifications and optimizations to enhance specific biological activities or improve pharmacokinetic properties . 2-Ethylbenzofuran, with its ethyl substituent at the 2-position, represents a specific variation within this structurally diverse family.
Recent studies have emphasized the exceptional promise of benzofuran derivatives as anticancer, antibacterial, and antifungal agents, highlighting their potential in addressing significant therapeutic challenges . This growing body of research underscores the importance of benzofuran derivatives, including 2-Ethylbenzofuran, in contemporary drug discovery efforts.
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